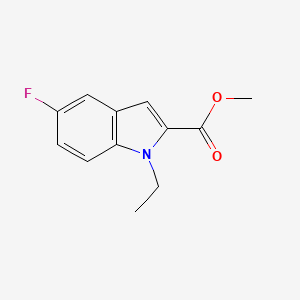

Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-ethyl-5-fluoroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-3-14-10-5-4-9(13)6-8(10)7-11(14)12(15)16-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASKEVJLWFKOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)C=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the ethyl group at the nitrogen (N-1) position is commonly achieved via alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

- Typical Procedure:

- Starting material: Methyl 5-fluoro-1H-indole-2-carboxylate

- Reagents: Ethyl bromide, potassium carbonate (K2CO3) or sodium hydride (NaH)

- Solvent: Dimethylformamide (DMF) or acetone

- Temperature: Room temperature to 60 °C

- Time: 12–24 hours

- Workup: Aqueous quench, extraction with organic solvents

- Purification: Column chromatography

This step yields this compound.

Fluorination at the C-5 Position

The fluorine atom at the C-5 position is generally introduced early in the synthesis by starting from 5-fluoroindole derivatives or by selective electrophilic fluorination of the indole ring.

-

- 5-fluoroindole or 5-fluoroindole-2-carboxylic acid derivatives

-

- Reagents: N-fluorobenzenesulfonimide (NFSI), Selectfluor, or elemental fluorine under controlled conditions

- Solvent: Acetonitrile or dichloromethane

- Temperature: 0 °C to room temperature

- Time: 1–3 hours

This step is often performed before esterification and N-alkylation to ensure regioselectivity and to avoid side reactions.

Alternative Synthetic Routes and Catalytic Methods

Cyclization Using Polyphosphoric Acid

A method reported for related indole carboxylates involves cyclization of methyl pyruvate derivatives with arylhydrazines in polyphosphoric acid (PPA) at elevated temperatures (353–363 K) for 4 hours. After reaction completion, the mixture is cooled, diluted with water, and the product is isolated by filtration and charcoal treatment in ethyl acetate to remove impurities.

Purification and Characterization

The crude products from the above reactions are typically purified by:

- Charcoal treatment in ethyl acetate to remove colored impurities.

- Filtration through silica gel or hyflo (diatomaceous earth) to remove residual solids.

- Recrystallization from suitable solvents such as ethyl acetate, hexane, or methanol.

- Chromatographic purification using flash chromatography with gradients of ethyl acetate in hexane.

Characterization is performed by:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- Nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns.

- Mass spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography for structural confirmation (reported for related methyl 5-fluoro-1H-indole-2-carboxylate).

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Fluorination at C-5 | NFSI or Selectfluor, 0 °C to RT, 1–3 h | Performed on indole or indole acid precursor |

| 2 | Esterification of carboxylic acid | Methanol, conc. H2SO4, reflux 4–6 h | Methyl ester formation |

| 3 | N-Ethylation at N-1 | Ethyl bromide, K2CO3 or NaH, DMF, RT to 60 °C | Alkylation of indole nitrogen |

| 4 | Cyclization (alternative method) | Polyphosphoric acid, 353–363 K, 4 h | For related indole derivatives |

| 5 | Purification | Charcoal treatment, filtration, recrystallization | Ensures removal of impurities |

Research Findings and Considerations

- The order of functionalization is critical: fluorination is best introduced early to avoid deactivation or side reactions during later steps.

- Esterification under acidic conditions is robust and yields high purity methyl esters.

- N-alkylation requires careful control of base and solvent to prevent over-alkylation or decomposition.

- The use of polyphosphoric acid cyclization is effective for constructing the indole ring system from hydrazone precursors but is more applicable to related compounds than direct N-ethylation.

- Purification by charcoal treatment and silica filtration improves the quality of the final product, which is essential for biological or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives, including methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate, as inhibitors of HIV-1 integrase. These compounds were shown to effectively inhibit the strand transfer activity of the integrase enzyme, which is crucial for the viral replication process. For instance, structural optimizations on related compounds led to derivatives with IC50 values as low as 0.13 μM, demonstrating potent antiviral activity against HIV .

Case Study: HIV Integrase Inhibition

A study published in Molecules demonstrated that modifications at specific positions on the indole core significantly enhanced integrase inhibitory effects. The introduction of bulky hydrophobic groups improved binding interactions within the active site of the integrase enzyme, suggesting a promising scaffold for developing new antiretroviral therapies .

Anticancer Applications

This compound has also been investigated for its potential as an antitumor agent. Its structural analogs have been utilized in synthesizing compounds that exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

In a series of experiments, derivatives of indole-2-carboxylate were tested against human cancer cell lines. The results indicated that certain modifications led to increased potency and selectivity towards cancer cells while maintaining lower toxicity levels in normal cells. This highlights the compound's potential as a lead structure for developing novel anticancer drugs .

Anti-inflammatory Applications

The compound has been explored for its anti-inflammatory properties, particularly as an inhibitor of phospholipase A2, an enzyme involved in the inflammatory response. Indole derivatives have shown promise in modulating inflammatory pathways, making them suitable candidates for treating inflammatory diseases.

Case Study: Inhibition of Phospholipase A2

Research indicated that certain indole derivatives could effectively inhibit phospholipase A2 activity, leading to reduced production of inflammatory mediators. This suggests that this compound and its analogs could be developed into therapeutic agents for conditions characterized by excessive inflammation .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical reactions, including esterification and halogenation processes. The ability to modify its structure allows researchers to tailor its pharmacological properties.

Table: Synthesis Pathways and Modifications

| Reaction Type | Description | Outcome |

|---|---|---|

| Esterification | Reaction with carboxylic acid | Formation of ester |

| Halogenation | Introduction of fluorine at specific positions | Enhanced biological activity |

| Structural Optimization | Modifications at C3 and C6 positions | Improved binding affinity |

Mechanism of Action

The mechanism of action of methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target

Biological Activity

Methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol. The compound features an indole core, which is known for its presence in numerous biologically active substances. The fluorine atom at the fifth position enhances its lipophilicity and biological activity, making it a valuable subject for drug development.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors involved in multiple signaling pathways. Its mechanism of action includes:

- Enzyme Inhibition : The compound has shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that play crucial roles in inflammatory processes.

- Receptor Binding : It binds with high affinity to specific receptors, influencing cellular responses and gene expression.

Biochemical Pathways

The compound affects several biochemical pathways, exhibiting activities such as:

- Antiviral : Potential against various viruses, including HIV.

- Anti-inflammatory : Modulates inflammatory responses through enzyme inhibition.

- Anticancer : Displays cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antiviral Activity

Research indicates that indole derivatives, including this compound, may act as inhibitors of viral replication. A study on related indole compounds demonstrated significant inhibition of HIV integrase activity, suggesting potential applications in antiviral drug development .

Anticancer Properties

Indole derivatives have been evaluated for their anticancer properties. This compound has shown effectiveness against various cancer cell lines through mechanisms such as:

- Induction of apoptosis.

- Inhibition of cell proliferation.

In vitro studies reported IC50 values indicating potent cytotoxicity against cancer cells compared to healthy cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

Key structural analogs differ in substituent type and position, influencing their physical, chemical, and spectral properties:

Physical and Spectral Properties

Melting Points and Solubility:

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) : Melting point = 249–250°C; Rf = 0.67 (CHCl3/MeOH, 94:6) .

- Ethyl 5-methoxyindole-2-carboxylate : Melting point = 199–201°C .

- Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate : Molecular weight = 333.1 g/mol; higher molecular weight due to iodine substitution .

Spectroscopic Data:

- NMR Shifts: For Compound 3: $ ^1H $-NMR (CDCl₃) shows indole NH at δ 12.33 ppm and aromatic protons at δ 7.0–8.0 ppm . For Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate: The iodine atom at position 3 deshields nearby protons, likely upshifting aromatic signals compared to non-iodinated analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methyl 1-ethyl-5-fluoro-1H-indole-2-carboxylate, and what critical parameters influence yield?

- Methodology :

- Coupling Reactions : Ethyl-5-fluoroindole-2-carboxylate derivatives are synthesized via condensation with aminobenzophenones using sodium ethoxide in DMSO or DMF at 150–190°C. For example, refluxing with a 3-fold excess of aminobenzophenone for 6–50 hours yields target compounds (6–37% yields) .

- Cyclization : Starting from 3-formylindole-2-carboxylate intermediates, reactions with thiazolidinone derivatives in acetic acid under reflux (3–5 hours) form crystalline products, filtered and recrystallized from DMF/acetic acid .

- Key Parameters :

- Temperature control (high temperatures risk decomposition).

- Solvent choice (DMSO/DMF enhances reactivity but complicates purification).

- Stoichiometric excess of reagents to drive equilibrium .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Analytical Workflow :

- NMR Spectroscopy :

- ¹H NMR : Look for indole NH signals (δ ~9.25–12.33 ppm) and ester carbonyl protons (δ ~4.0–4.3 ppm for methyl/ethyl groups). Substituent effects (e.g., fluorine) deshield adjacent protons .

- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and indole ring carbons (δ ~110–140 ppm) .

- IR Spectroscopy : Ester C=O stretches appear at ~1666 cm⁻¹; indole N-H stretches at ~3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 359.11903 for a related compound) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Techniques :

- Column Chromatography : Use silica gel with gradients of cyclohexane/ethyl acetate (80:20 to 85:15) to separate polar byproducts .

- Recrystallization : DMF/acetic acid mixtures improve crystal purity, especially for thiazolidinone-adducted derivatives .

- Challenges :

- Low yields due to decomposition during high-temperature reactions; consider shorter reaction times or lower temperatures .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in resolving the crystal structure of this compound derivatives?

- Workflow :

- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data.

- Structure Solution : SHELXD/SHELXS for phase problem resolution via direct methods .

- Refinement : SHELXL refines atomic coordinates and thermal parameters against high-resolution data. For macromolecules, SHELXPRO interfaces with CCP4 .

- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting bond angles/displacements .

- Case Study : Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate was structurally confirmed using SHELXL-97, revealing planar indole rings and ester conformations .

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound derivatives?

- Strategies :

- Solvent Screening : Replace DMSO with less viscous solvents (e.g., THF) to reduce decomposition at high temperatures .

- Catalyst Optimization : Test alternative bases (e.g., K₂CO₃ instead of NaOEt) to improve regioselectivity .

- Microwave Assistance : Shorten reaction times while maintaining efficiency, reducing thermal degradation .

- Data-Driven Adjustments : Monitor reaction progress via TLC/LC-MS to identify optimal termination points .

Q. How should researchers address contradictions between spectroscopic data and expected structures for this compound analogs?

- Troubleshooting :

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., de-esterified or dimerized species) .

- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to trace unexpected coupling positions in NMR .

- Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., Gaussian 16) to validate assignments .

- Case Study : Discrepancies in ¹H NMR signals for N-(benzoylphenyl) derivatives were resolved by identifying rotational isomers via variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.